Ethyl (4,5,6,7-tetrahydro-2-benzofuran-1-yl)acetate
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Overview
Description
Ethyl (4,5,6,7-tetrahydro-2-benzofuran-1-yl)acetate is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. This particular compound is characterized by its ethyl acetate group attached to the benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4,5,6,7-tetrahydro-2-benzofuran-1-yl)acetate can be achieved through several synthetic routes. One common method involves the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another approach is the palladium or platinum-catalyzed ring closure via an intramolecular Wittig reaction . Additionally, the condensation of activated methylene groups following Dieckmann reaction conditions or ketene intermediate-involved cyclization can also be employed .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4,5,6,7-tetrahydro-2-benzofuran-1-yl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-ylmethanol derivatives .
Scientific Research Applications
Ethyl (4,5,6,7-tetrahydro-2-benzofuran-1-yl)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (4,5,6,7-tetrahydro-2-benzofuran-1-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit the activity of certain enzymes or receptors, leading to their therapeutic effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Ethyl (4,5,6,7-tetrahydro-2-benzofuran-1-yl)acetate can be compared with other similar compounds, such as:
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Isobenzofuran: The isomer with oxygen in the adjacent position.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
89880-45-5 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-(4,5,6,7-tetrahydro-2-benzofuran-1-yl)acetate |
InChI |
InChI=1S/C12H16O3/c1-2-14-12(13)7-11-10-6-4-3-5-9(10)8-15-11/h8H,2-7H2,1H3 |
InChI Key |
DBMCWZOOTRYTID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2CCCCC2=CO1 |
Origin of Product |
United States |
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